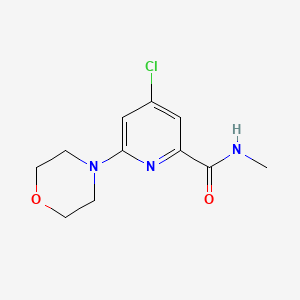
2-amino-N-(1H-benzimidazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(1H-benzimidazol-2-yl)benzamide is a heterocyclic aromatic compound that features a benzimidazole ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anticancer, and antidiabetic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1H-benzimidazol-2-yl)benzamide typically involves the reaction of 2-aminobenzimidazole with benzoyl chloride or its derivatives. One common method is the condensation of 2-aminobenzimidazole with benzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-(1H-benzimidazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the benzimidazole ring .
Applications De Recherche Scientifique
2-amino-N-(1H-benzimidazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-amino-N-(1H-benzimidazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it acts as an allosteric activator of human glucokinase. This activation enhances the enzyme’s catalytic activity, leading to improved glucose metabolism and reduced blood sugar levels . The compound’s ability to form hydrogen bonds with key residues in the glucokinase protein’s allosteric site is crucial for its activity .
Comparaison Avec Des Composés Similaires
2-amino-N-(1H-benzimidazol-2-yl)benzamide can be compared with other benzimidazole derivatives:
2-aminobenzimidazole: Lacks the benzamide group, which may result in different pharmacological properties.
N-(1H-benzimidazol-2-yl)benzamide: Similar structure but without the amino group, affecting its reactivity and biological activity.
Benzimidazole: The parent compound, which serves as a core structure for many derivatives with diverse biological activities.
The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity compared to its analogues .
Propriétés
Numéro CAS |
401588-96-3 |
|---|---|
Formule moléculaire |
C14H12N4O |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-amino-N-(1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C14H12N4O/c15-10-6-2-1-5-9(10)13(19)18-14-16-11-7-3-4-8-12(11)17-14/h1-8H,15H2,(H2,16,17,18,19) |
Clé InChI |
CJTHMGQAGFROEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
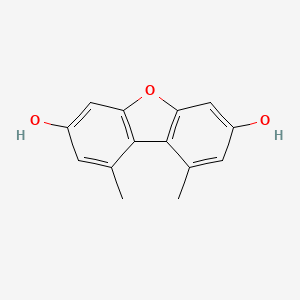

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
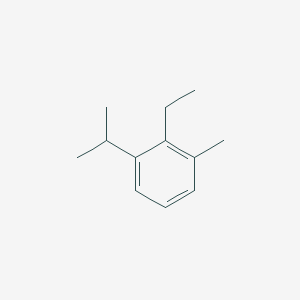
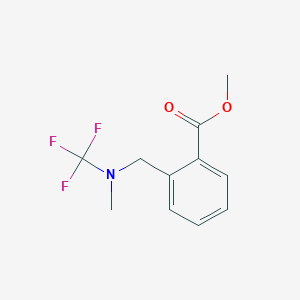
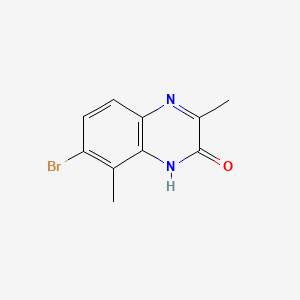
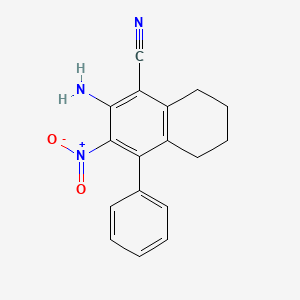
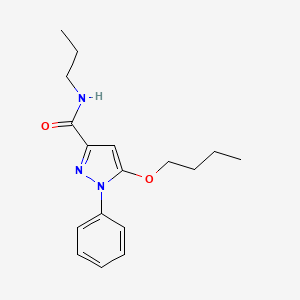
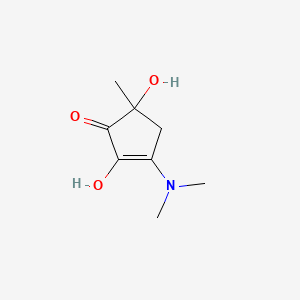
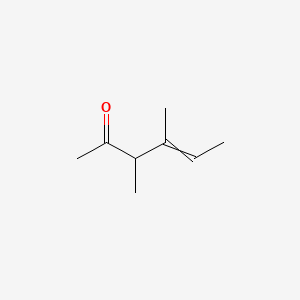
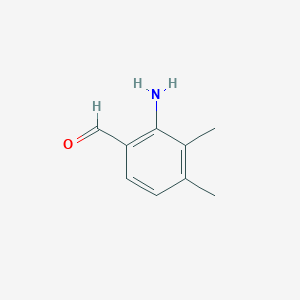
![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)
